molecular formula C23H24FN3O2S B2908644 N-(2-fluorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 878052-80-3

N-(2-fluorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2908644
CAS No.: 878052-80-3
M. Wt: 425.52
InChI Key: ZJNPDBMFKZOWEI-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic organic compound provided for research purposes. This molecule is identified by the CAS Number 878052-80-3 and has a molecular formula of C 23 H 24 FN 3 O 2 S, corresponding to a molecular weight of 425.52 g/mol . The structure of this compound features a complex indole core, substituted with a 2-fluorophenyl acetamide group linked via a sulfanyl (thioether) bridge and a piperidine-containing ketoethyl chain . This specific arrangement of functional groups makes it a molecule of interest in various chemical and pharmacological research areas, particularly in the synthesis and study of novel heterocyclic compounds. Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry projects, for high-throughput screening assays, or in structure-activity relationship (SAR) studies to explore new biological targets. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2S/c24-18-9-3-4-10-19(18)25-22(28)16-30-21-14-27(20-11-5-2-8-17(20)21)15-23(29)26-12-6-1-7-13-26/h2-5,8-11,14H,1,6-7,12-13,15-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNPDBMFKZOWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from a suitable indole precursor, the indole ring can be functionalized to introduce the 2-oxo-2-(piperidin-1-yl)ethyl group.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through a reaction between the indole derivative and a suitable acylating agent.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and indole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and piperidine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The indole moiety is known to interact with various biological targets, while the piperidine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several synthesized derivatives, differing primarily in substituents on the phenyl ring, indole substitution patterns, and functional groups (sulfanyl vs. sulfonyl). Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Phenyl Substituent Indole Substituent Functional Group Molecular Weight Key Properties/Applications Reference
N-(2-fluorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide 2-fluoro Piperidin-1-yl ethyl Sulfanyl 442.0 (estimated) Hypothesized CNS/kinase modulation (structural inference) N/A
N-(4-chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide 4-chloro Piperidin-1-yl ethyl Sulfanyl 442.0 Similar backbone; chlorine’s lipophilicity may enhance membrane permeability
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide 3-(trifluoromethyl) 4-methylpiperidin-1-yl ethyl Sulfonyl 521.6 Sulfonyl group increases electron-withdrawing capacity; trifluoromethyl enhances metabolic stability
LY303870 (NK-1 antagonist) 2-methoxybenzyl Piperidin-1-yl piperidinyl Acetamide 569.7 (est.) High NK-1 receptor affinity (Ki = 0.15 nM); CNS applications
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide 2-fluoro-biphenyl Ethylindole Amide N/A Flurbiprofen-tryptamine hybrid; anti-inflammatory potential inferred

Functional Group Impact

  • Sulfanyl vs. Conversely, sulfonyl derivatives (e.g., ) exhibit stronger electron-withdrawing effects, which may stabilize interactions with charged receptor residues .
  • Piperidine Substitution : The piperidin-1-yl group in the target compound and its analogues () contributes to conformational flexibility and basicity, facilitating interactions with G-protein-coupled receptors (e.g., NK-1) .

Pharmacological Implications

  • NK-1 Receptor Antagonism : LY303870 () demonstrates the importance of the indole-piperidine-acetamide framework in neurokinin-1 antagonism. The target compound’s 2-fluorophenyl group may confer selectivity over LY303870’s methoxybenzyl moiety .
  • Anti-inflammatory Potential: Compounds like N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide () highlight the role of fluorinated aryl groups in COX inhibition, suggesting a possible shared mechanism for the target compound .

Q & A

Basic: What are the critical steps for synthesizing N-(2-fluorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide, and how can purity be optimized?

Answer:
The synthesis involves three key stages:

Indole Functionalization : Alkylation of the indole nitrogen with 2-bromo-1-(piperidin-1-yl)ethan-1-one under reflux in DMF, requiring anhydrous conditions to avoid hydrolysis .

Sulfanyl-Acetamide Coupling : Reacting the functionalized indole with 2-chloro-N-(2-fluorophenyl)acetamide using a base (e.g., K₂CO₃) in THF at 60°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (7:3 v/v) yields >95% purity.
Optimization Tips :

  • Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) .
  • Use NMR (¹H and ¹³C) and HRMS to confirm intermediate and final product structures .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., indole C3-sulfanyl, piperidinyl carbonyl) . Key signals:
    • Indole H-2: δ 7.8–8.0 ppm (singlet).
    • Piperidinyl CH₂: δ 2.6–3.1 ppm (multiplet).
  • HRMS : Exact mass (C₂₃H₂₃FN₃O₂S⁺) calculated: 424.1493; observed: 424.1490 .
  • FT-IR : Confirm carbonyl (1680–1700 cm⁻¹) and sulfanyl (650–750 cm⁻¹) groups .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Answer:
Methodology :

Core Modifications :

  • Replace 2-fluorophenyl with substituted phenyl groups (e.g., 3-Cl, 4-OCH₃) to assess electronic effects .
  • Vary the piperidinyl moiety with pyrrolidine or morpholine to alter steric/electronic profiles .

In Silico Modeling :

  • Perform molecular docking (AutoDock Vina) against hypothesized targets (e.g., kinase domains) to prioritize analogs .

In Vitro Validation :

  • Screen analogs in enzyme inhibition assays (IC₅₀) and cell-based cytotoxicity models (e.g., MTT assay) .

Advanced: How should conflicting data on this compound’s biological activity be resolved?

Answer:
Case Example : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM in kinase inhibition assays).
Resolution Steps :

Assay Standardization :

  • Use a common positive control (e.g., staurosporine) and normalize data to cell viability (via ATP-based assays) .

Orthogonal Assays :

  • Validate activity with SPR (binding affinity) and Western blotting (target phosphorylation inhibition) .

Batch Analysis :

  • Verify compound purity (>98%) and stability (HPLC at t = 0, 24, 48 hrs) to exclude degradation artifacts .

Advanced: What strategies mitigate stability challenges during formulation?

Answer:
Key Issues : Hydrolysis of the sulfanyl group in aqueous buffers (pH > 7.5) .
Solutions :

Lyophilization : Prepare lyophilized powders with mannitol (1:1 w/w) for reconstitution in acidic buffers (pH 4.5–6.0) .

Accelerated Stability Testing :

  • Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Acceptable threshold: <5% impurity .

Advanced: How can biological targets be identified for this compound?

Answer:
Multi-Omics Approach :

Affinity Proteomics : Immobilize the compound on Sepharose beads for pull-down assays coupled with LC-MS/MS .

Transcriptomics : Compare gene expression profiles (RNA-seq) in treated vs. untreated cells to identify perturbed pathways .

Molecular Dynamics : Simulate binding to hypothesized targets (e.g., PI3Kγ) to refine docking models .

Advanced: How are synthetic impurities characterized and minimized?

Answer:
Common Impurities :

  • Byproduct A : Des-fluoro analog (due to incomplete fluorophenyl coupling).
  • Byproduct B : Oxidized sulfonyl derivative (from excess DMSO).
    Mitigation :
  • Optimize reaction stoichiometry (1.2 eq. of 2-fluorophenyl precursor) .
  • Use inert atmosphere (N₂) and antioxidants (0.1% BHT) during synthesis .

Advanced: What methods validate cross-pharmacological profiles (e.g., antiviral vs. anticancer)?

Answer:
Panel Testing :

  • Anticancer : NCI-60 cell line screen (dose range: 1 nM–100 µM) .
  • Antiviral : Plaque reduction assay (e.g., influenza A/H1N1, EC₅₀ calculation) .
    Data Integration : Use cluster analysis (PCA) to identify mechanism-specific activity patterns .

Advanced: How can synergistic effects with existing therapies be evaluated?

Answer:
Combinatorial Screening :

  • Test the compound with cisplatin (cancer) or remdesivir (viral) in fixed-ratio designs (e.g., 1:1, 1:3).
  • Calculate combination index (CI) via Chou-Talalay method .

Advanced: What protocols ensure long-term stability in diverse storage conditions?

Answer:
Stability Matrix :

ConditionTemperatureHumidityDurationPurity Threshold
Accelerated40°C75% RH6 months≥90%
Long-term-20°CN/A24 months≥95%

Analytical Checks : Quarterly HPLC-UV (λ = 254 nm) and moisture analysis (Karl Fischer) .

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